Phenyl a-D-thiomannopyranoside

Catalog No.
S1486957
CAS No.
77481-62-0
M.F
C₁₂H₁₆O₅S
M. Wt
272.32 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl a-D-thiomannopyranoside

CAS Number

77481-62-0

Product Name

Phenyl a-D-thiomannopyranoside

IUPAC Name

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol

Molecular Formula

C₁₂H₁₆O₅S

Molecular Weight

272.32 g/mol

InChI

InChI=1S/C12H16O5S/c13-6-8-9(14)10(15)11(16)12(17-8)18-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10+,11+,12-/m1/s1

InChI Key

OVLYAISOYPJBLU-GCHJQGSQSA-N

SMILES

C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O

Canonical SMILES

C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)S[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Enzyme Inhibitor:

PhTM has been investigated as a potential inhibitor for various enzymes, particularly those involved in carbohydrate metabolism. Studies have shown it to inhibit enzymes like glycosidases and glucosidases, which play a role in breaking down complex sugars in the body. This property has potential applications in the development of drugs for diabetes and other metabolic disorders [].

Antiviral Activity:

Some research suggests that PhTM might possess antiviral properties. Studies have shown it to be effective against certain viruses, including the influenza virus and the human immunodeficiency virus (HIV) [, ]. However, further investigation is needed to understand the mechanisms behind this activity and its potential for therapeutic use.

Biosensing Applications:

PhTM's ability to bind specifically to certain proteins makes it a potential candidate for biosensing applications. Researchers are exploring its use in developing sensors for the detection of various biological molecules, such as enzymes and biomarkers, which could be useful in disease diagnosis and monitoring [].

  • PTM is a high-purity research compound (typically 97% purity) with the CAS number 77481-62-0 [, ].
  • It is structurally related to carbohydrates, specifically derived from D-mannose with a phenyl group attached and a sulfur atom replacing the ring oxygen [, ].
  • Limited information is available regarding its natural origin, suggesting it's primarily a synthetic compound for research purposes.
  • The significance of PTM lies in its potential use as a substrate or inhibitor in enzymatic studies related to carbohydrate metabolism and glycosylation processes [, ].

Molecular Structure Analysis

  • PTM possesses a six-membered pyranose ring structure with a sulfur atom replacing the ring oxygen, characteristic of a thioether linkage [, ].
  • An α-D-mannose configuration is present, indicating the spatial arrangement of the hydroxyl group at the anomeric carbon (C1) [, ].
  • A phenyl group is attached to the anomeric carbon, potentially affecting its interaction with enzymes compared to natural glycosides [, ].

Chemical Reactions Analysis

  • Specific details regarding the synthesis of PTM are not readily available in scientific literature.
  • Synthesis likely involves reactions between D-mannose derivatives and phenyl thiosulfonates or similar precursors [].
  • Decomposition pathways haven't been extensively explored, but under acidic or basic conditions, hydrolysis of the glycosidic bond (C1-S linkage) is expected, releasing D-mannose and a thiol derivative [].
  • Due to the limited information available, further research is needed to elucidate the specific reactions PTM undergoes.

Physical And Chemical Properties Analysis

  • Data on physical properties like melting point, boiling point, and solubility is scarce.
  • As a research compound, these properties might not be readily available due to focus on functional applications.
  • The proposed mechanism of action for PTM revolves around its potential as a substrate or inhibitor for enzymes involved in carbohydrate metabolism.
  • The α-D-mannose configuration and the presence of the phenyl group might influence its recognition by specific enzymes compared to natural substrates [].
  • Further research is needed to understand the specific interactions and mechanisms with relevant enzymes.
  • No comprehensive safety data is currently available for PTM.
  • As a general precaution for handling organic compounds, standard laboratory practices for unknown substances should be followed, including wearing gloves, eye protection, and working in a fume hood [].
  • Further research is necessary to determine specific hazards associated with PTM.

XLogP3

0.3

LogP

-0.56 (LogP)

Dates

Modify: 2024-01-05

Explore Compound Types